molecular formula C20H28N4O4S B7690112 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine

1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine

Cat. No.: B7690112
M. Wt: 420.5 g/mol
InChI Key: LYUPNXLNYLYMKH-UHFFFAOYSA-N
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Description

1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a suitable nitrile oxide can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process generally includes the preparation of intermediates, followed by their sequential reaction under optimized conditions to form the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine
  • 1-[3-(5-Cyclohexyl-1,2,5-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine

Uniqueness

1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclohexyl-3-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-23-10-12-24(13-11-23)29(25,26)16-8-9-18(27-2)17(14-16)19-21-20(28-22-19)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPNXLNYLYMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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